6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group, a piperidine ring, and a pyrimidine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the cyclopropyl group, the piperidine ring, and the pyrimidine moiety. Common synthetic routes may include:
Cyclopropyl Group Formation: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.
Piperidine Ring Formation: Piperidine rings are often synthesized through cyclization reactions involving amines and carbonyl compounds.
Pyrimidine Moiety Formation: Pyrimidine rings can be synthesized through condensation reactions involving β-dicarbonyl compounds and amidines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyclopropyl-3-(2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-2-oxoethyl)-3,4-dihydropyrimidin-4-one include other pyrimidine derivatives and piperidine-containing molecules. Examples include:
- 4-Cyclopropyl-6-methylpyrimidine-2-amine
- Piperidine derivatives with various substituents
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This combination may confer specific chemical reactivity and biological activity that are distinct from other similar compounds.
Properties
IUPAC Name |
6-cyclopropyl-3-[2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3/c1-13-9-20-19(21-10-13)27-15-4-6-23(7-5-15)18(26)11-24-12-22-16(8-17(24)25)14-2-3-14/h8-10,12,14-15H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVWZERIJNKOPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.